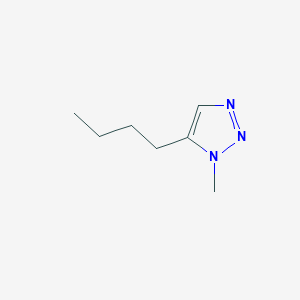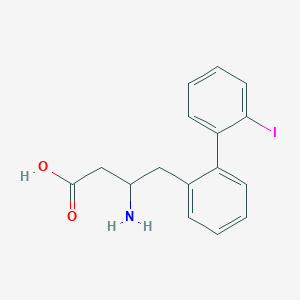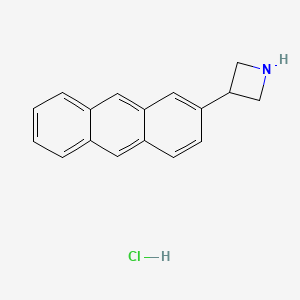
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then esterified using methanol and a dehydrating agent like thionyl chloride or sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, often under basic conditions.
Major Products Formed:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminophenyl-pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate largely depends on its interaction with biological targets. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
3-Nitrophenol: A nitroaromatic compound used in the synthesis of dyes and pigments.
Pyridazine and Pyridazinone Derivatives: Heterocyclic compounds with similar pharmacological activities, such as antimicrobial and anticancer properties.
1,2,4-Oxadiazoles: Compounds with diverse biological activities, including antibacterial and antiviral properties.
Uniqueness: Methyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique combination of a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC 名称 |
methyl 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-10(5-6-13-11)8-3-2-4-9(7-8)14(16)17/h2-7,13H,1H3 |
InChI 键 |
CLHIUTCKCSWGSQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)







![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
